molecular formula C8H6O6 B12648916 3,5-Dihydroxyphthalic acid CAS No. 3209-07-2

3,5-Dihydroxyphthalic acid

Katalognummer: B12648916
CAS-Nummer: 3209-07-2
Molekulargewicht: 198.13 g/mol
InChI-Schlüssel: BMNZPIHTZJNWOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dihydroxyphthalic acid is an organic compound with the molecular formula C8H6O6. It is a derivative of phthalic acid, characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dihydroxyphthalic acid can be synthesized through several methods. One common approach involves the hydroxylation of phthalic acid derivatives. The reaction typically requires a strong oxidizing agent, such as potassium permanganate or chromium trioxide, under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently hydroxylated to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of phthalic acid or its esters. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of catalysts, such as vanadium pentoxide, can enhance the efficiency of the oxidation process .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dihydroxyphthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5-Dihydroxyphthalic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and plasticizers

Wirkmechanismus

The mechanism of action of 3,5-Dihydroxyphthalic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phthalic Acid: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    3,4-Dihydroxyphthalic Acid: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.

    4,5-Dihydroxyphthalic Acid: Another isomer with distinct chemical properties and uses

Uniqueness

Its ability to undergo various chemical reactions and its antioxidant properties make it valuable in research and industrial applications .

Eigenschaften

CAS-Nummer

3209-07-2

Molekularformel

C8H6O6

Molekulargewicht

198.13 g/mol

IUPAC-Name

3,5-dihydroxyphthalic acid

InChI

InChI=1S/C8H6O6/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,9-10H,(H,11,12)(H,13,14)

InChI-Schlüssel

BMNZPIHTZJNWOV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.